Cas no 85-92-7 (2-Ethylbenzenesulfonamide)
2-Ethylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,2-ethyl-
- 2-ETHYLBENZENE-1-SULFONAMIDE
- 2-ethylbenzenesulfonamide
- Benzenesulfonamide, 2-ethyl- (9CI)
- 2-Aethyl-benzolsulfonsaeure-amid
- 2-ethyl-benzenesulfonic acid amide
- Benzenesulfonamide,2-ethyl
- Benzenesulfonamide,o-ethyl-(6CI,8CI)
- o-ethylbenzenesulfonamide
- 2-Ethylbenzenesulfonamide
-
- MDL: MFCD11650798
- Inchi: 1S/C8H11NO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)
- InChI Key: NMBWXBWFDHVLGS-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=CC=CC=C1CC
Computed Properties
- Exact Mass: 185.05100
Experimental Properties
- PSA: 68.54000
- LogP: 2.67750
2-Ethylbenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
2-Ethylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E899933-10mg |
2-Ethylbenzenesulfonamide |
85-92-7 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E899933-50mg |
2-Ethylbenzenesulfonamide |
85-92-7 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | E899933-100mg |
2-Ethylbenzenesulfonamide |
85-92-7 | 100mg |
$ 295.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D585353-10g |
2-Ethylbenzenesulfonamide |
85-92-7 | 97% | 10g |
$1290 | 2024-08-03 | |
| Enamine | EN300-187615-0.05g |
2-ethylbenzene-1-sulfonamide |
85-92-7 | 95% | 0.05g |
$111.0 | 2023-09-18 | |
| Enamine | EN300-187615-0.1g |
2-ethylbenzene-1-sulfonamide |
85-92-7 | 95% | 0.1g |
$165.0 | 2023-09-18 | |
| Enamine | EN300-187615-0.25g |
2-ethylbenzene-1-sulfonamide |
85-92-7 | 95% | 0.25g |
$236.0 | 2023-09-18 | |
| Enamine | EN300-187615-0.5g |
2-ethylbenzene-1-sulfonamide |
85-92-7 | 95% | 0.5g |
$372.0 | 2023-09-18 | |
| Enamine | EN300-187615-1.0g |
2-ethylbenzene-1-sulfonamide |
85-92-7 | 95% | 1g |
$477.0 | 2023-06-08 | |
| Enamine | EN300-187615-2.5g |
2-ethylbenzene-1-sulfonamide |
85-92-7 | 95% | 2.5g |
$966.0 | 2023-09-18 |
2-Ethylbenzenesulfonamide Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 2-Ethylbenzenesulfonamide
2-Ethylbenzenesulfonamide (CAS No. 85-92-7): An Overview of Its Properties, Applications, and Recent Research
2-Ethylbenzenesulfonamide (CAS No. 85-92-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as ethylbenzenesulfonamide, is characterized by its unique chemical structure, which includes a sulfonamide functional group attached to an ethylbenzene moiety. The combination of these structural elements endows 2-Ethylbenzenesulfonamide with a range of properties that make it suitable for various applications.
The molecular formula of 2-Ethylbenzenesulfonamide is C9H11NO2S, and its molecular weight is approximately 193.24 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties are crucial for its use in various chemical reactions and formulations.
In the realm of pharmaceutical research, 2-Ethylbenzenesulfonamide has been explored for its potential therapeutic applications. Recent studies have highlighted its anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry in 2021 investigated the effects of 2-Ethylbenzenesulfonamide on inflammatory pathways in vitro. The results showed that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
Beyond its pharmaceutical applications, 2-Ethylbenzenesulfonamide has also found use in materials science. Its sulfonamide group can participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules. For example, researchers at the University of California, Berkeley, have utilized 2-Ethylbenzenesulfonamide as a precursor in the synthesis of novel polymers with enhanced mechanical properties. These polymers have potential applications in areas such as biomedical devices and advanced materials.
The environmental impact of 2-Ethylbenzenesulfonamide is another area of active research. Studies have shown that the compound is relatively stable under environmental conditions but can be biodegraded by certain microorganisms. A recent study published in the Journal of Environmental Science and Health investigated the biodegradation kinetics of 2-Ethylbenzenesulfonamide in soil and water environments. The results indicated that while the compound is not highly persistent, it can be effectively degraded by microbial communities under aerobic conditions.
In terms of safety and handling, 2-Ethylbenzenesulfonamide should be managed with standard laboratory precautions to ensure safe use. It is important to handle the compound with care to avoid inhalation or skin contact. Proper storage conditions, such as keeping it in a cool, dry place away from incompatible materials, are recommended to maintain its stability and effectiveness.
The synthesis of 2-Ethylbenzenesulfonamide typically involves several steps. One common method involves the reaction of ethylbenzene with sulfur trioxide (SO3) to form ethylbenzene sulfonic acid, followed by neutralization with ammonia or an amine to produce the sulfonamide derivative. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
In conclusion, 2-Ethylbenzenesulfonamide (CAS No. 85-92-7) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and environmental research. Its unique chemical structure and properties make it a valuable tool for scientists and researchers across various disciplines. As ongoing research continues to uncover new uses and potential benefits, the importance of this compound in modern science is likely to grow.
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